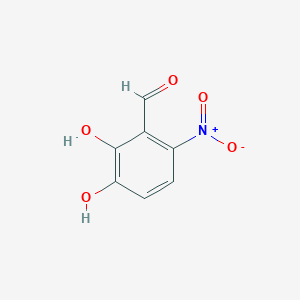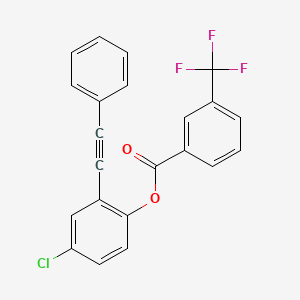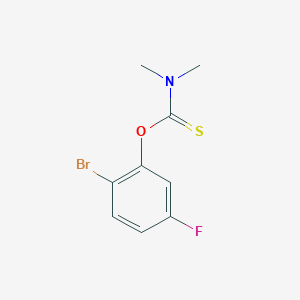![molecular formula C14H26O4Si B12550019 {[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane CAS No. 182227-16-3](/img/structure/B12550019.png)
{[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane: is a complex organosilicon compound with the molecular formula C14H26O4Si and a molecular weight of 286.43934 g/mol
準備方法
The synthesis of {[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization with silane groups. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This step often involves the cyclization of appropriate precursors under controlled conditions to form the 1,4-dioxaspiro[4.5]decane structure.
Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may be employed to modify the functional groups attached to the spirocyclic core.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts may be used to facilitate these reactions, including transition metal catalysts.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Chemistry: : The unique structure of {[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane makes it a valuable intermediate in organic synthesis, particularly in the development of novel materials and catalysts.
Biology: : In biological research, this compound may be used as a building block for the synthesis of bioactive molecules, potentially leading to new therapeutic agents.
Medicine: : The compound’s potential bioactivity could be explored for the development of new drugs or diagnostic agents.
Industry: : Industrial applications may include its use in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which {[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane exerts its effects depends on its specific application. In chemical reactions, its spirocyclic structure and functional groups play a crucial role in determining reactivity and interaction with other molecules. The molecular targets and pathways involved would vary based on the context of its use, such as in catalysis or biological systems.
特性
CAS番号 |
182227-16-3 |
|---|---|
分子式 |
C14H26O4Si |
分子量 |
286.44 g/mol |
IUPAC名 |
2-(1,4-dioxaspiro[4.5]decan-8-ylidene)ethoxymethoxy-trimethylsilane |
InChI |
InChI=1S/C14H26O4Si/c1-19(2,3)18-12-15-9-6-13-4-7-14(8-5-13)16-10-11-17-14/h6H,4-5,7-12H2,1-3H3 |
InChIキー |
AFJLHLRHVWCHQE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OCOCC=C1CCC2(CC1)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B12549939.png)

![tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane](/img/structure/B12549951.png)

![5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12549965.png)


![Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-](/img/structure/B12549977.png)




![N'-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide](/img/structure/B12550012.png)

